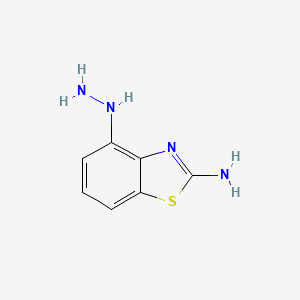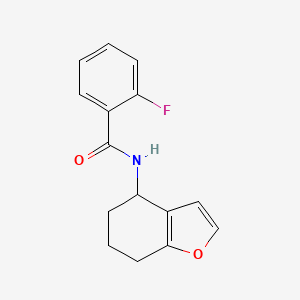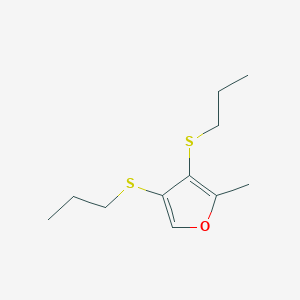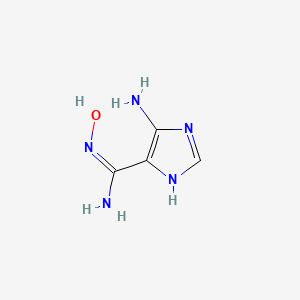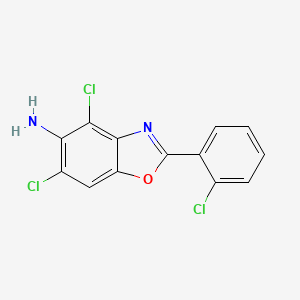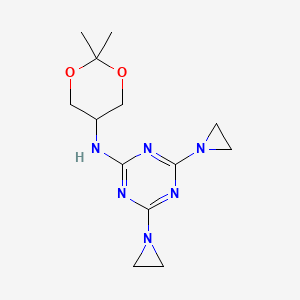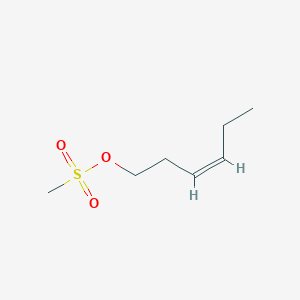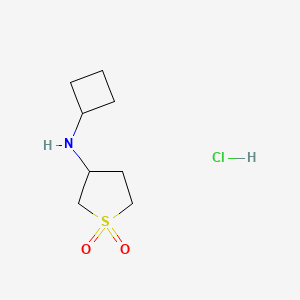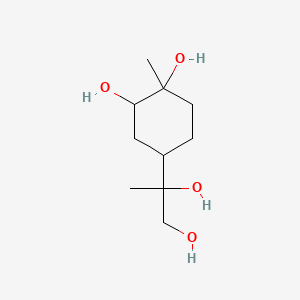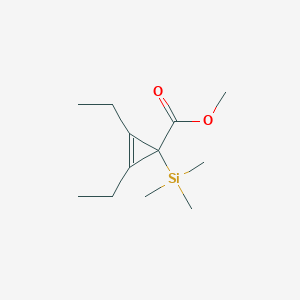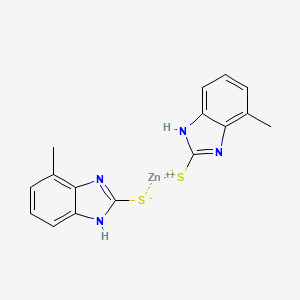
Vanox ZMTI
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vanox ZMTI is a non-discoloring and non-staining antioxidant widely used in various elastomers and resins. It is known for its synergistic effects when combined with other antioxidants, providing enhanced heat and flex resistance. This compound is particularly effective in applications requiring high-temperature stability and improved flex fatigue resistance .
Métodos De Preparación
Vanox ZMTI is synthesized through specific chemical routes that involve the reaction of zinc with mercaptobenzimidazole derivatives. The industrial production methods typically involve controlled reaction conditions to ensure the purity and effectiveness of the final product. The exact synthetic routes and reaction conditions are proprietary to manufacturers like Vanderbilt Chemicals .
Análisis De Reacciones Químicas
Vanox ZMTI undergoes various chemical reactions, including:
Reduction: The compound can act as a reducing agent in specific formulations.
Substitution: It can participate in substitution reactions, particularly in the presence of other antioxidants.
Common reagents and conditions used in these reactions include amines, phenolic antioxidants, and peroxide cures. The major products formed from these reactions are typically stabilized elastomers and resins with enhanced thermal and oxidative stability .
Aplicaciones Científicas De Investigación
Vanox ZMTI has a wide range of scientific research applications, including:
Chemistry: Used as a stabilizer in various polymer formulations to enhance heat and oxidative resistance.
Biology: Its antioxidant properties make it useful in biological studies where oxidative stress needs to be controlled.
Mecanismo De Acción
Vanox ZMTI exerts its effects through its antioxidant properties. It acts as a metal deactivator and provides minimal peroxide crosslinking interference. The molecular targets include various elastomers and resins, where it helps in stabilizing the material against oxidative degradation. The pathways involved include the inhibition of oxidative chain reactions and the stabilization of free radicals .
Comparación Con Compuestos Similares
Vanox ZMTI is unique in its ability to provide non-discoloring and non-staining antioxidant properties. Similar compounds include:
Vanox MTI: Another antioxidant with similar properties but different applications.
AGERITE® STALITE® S Antioxidant: Known for high-temperature service.
AGERITE TMQ®: Offers excellent flex resistance in natural rubber and chloroprene rubber.
This compound stands out due to its synergistic effects with other antioxidants and its exceptional performance in high-temperature applications .
Propiedades
Número CAS |
61617-00-3 |
|---|---|
Fórmula molecular |
C16H14N4S2Zn |
Peso molecular |
391.8 g/mol |
Nombre IUPAC |
zinc;4-methyl-1H-benzimidazole-2-thiolate |
InChI |
InChI=1S/2C8H8N2S.Zn/c2*1-5-3-2-4-6-7(5)10-8(11)9-6;/h2*2-4H,1H3,(H2,9,10,11);/q;;+2/p-2 |
Clave InChI |
GHPJYLIEFFVDGR-UHFFFAOYSA-L |
SMILES canónico |
CC1=C2C(=CC=C1)NC(=N2)[S-].CC1=C2C(=CC=C1)NC(=N2)[S-].[Zn+2] |
Descripción física |
Water or Solvent Wet Solid; Dry Powder, Pellets or Large Crystals; Dry Powder |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dioxabicyclo[3.2.1]octane,2-fluoro-1,5-dimethyl-,(1S,2R,5S)-(9CI)](/img/structure/B13795449.png)
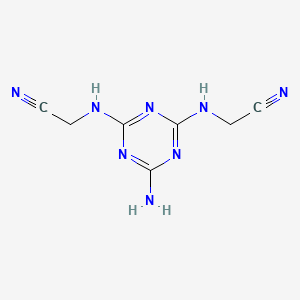
![sodium;3-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexoxy]propanoate](/img/structure/B13795458.png)
